molecular formula C15H13Cl3N2O B5736654 N-(3-CHLOROPHENETHYL)-N'-(3,4-DICHLOROPHENYL)UREA

N-(3-CHLOROPHENETHYL)-N'-(3,4-DICHLOROPHENYL)UREA

Cat. No.: B5736654
M. Wt: 343.6 g/mol
InChI Key: YLMCNRLJTYSPOX-UHFFFAOYSA-N
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Description

N-(3-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 3-chlorophenethyl group and a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenethyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chlorophenethylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chlorophenethylamine+3,4-Dichlorophenyl isocyanateN-(3-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea\text{3-Chlorophenethylamine} + \text{3,4-Dichlorophenyl isocyanate} \rightarrow \text{N-(3-Chlorophenethyl)-N'-(3,4-dichlorophenyl)urea} 3-Chlorophenethylamine+3,4-Dichlorophenyl isocyanate→N-(3-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenethyl)-N’-(3,4-dichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenethyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenethyl)-N’-(4-chlorophenyl)urea
  • N-(2-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea
  • N-(3-Chlorophenethyl)-N’-(3,5-dichlorophenyl)urea

Uniqueness

N-(3-Chlorophenethyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific arrangement of chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may confer unique properties that differentiate it from other similar urea derivatives.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O/c16-11-3-1-2-10(8-11)6-7-19-15(21)20-12-4-5-13(17)14(18)9-12/h1-5,8-9H,6-7H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMCNRLJTYSPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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